(2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Description
(2S,4S)-4-Fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is a fluorinated piperidine derivative featuring a phenylmethoxycarbonyl (Cbz) protecting group at the nitrogen and a carboxylic acid moiety at the 2-position. The (2S,4S) stereochemistry imparts distinct conformational and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics. Its fluorine substituent enhances metabolic stability and modulates lipophilicity, while the Cbz group facilitates selective deprotection under hydrogenolytic conditions .
Properties
IUPAC Name |
(2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-11-6-7-16(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKSKDKKCNWFIA-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1F)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C[C@H]1F)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods, including cyclization reactions.
Phenylmethoxycarbonylation: The phenylmethoxycarbonyl group is introduced through a reaction with phenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain receptors or enzymes, while the phenylmethoxycarbonyl group can influence the compound’s solubility and stability. The piperidine ring provides a scaffold that can interact with various biological pathways, making it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine and Pyrrolidine Derivatives
Piperidine (6-membered ring) and pyrrolidine (5-membered ring) analogs share functional similarities but differ in ring strain, flexibility, and hydrogen-bonding capacity. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Ring Size : Piperidine derivatives (e.g., the target compound) exhibit greater conformational flexibility than pyrrolidine analogs, influencing binding affinity in drug-receptor interactions.
- Protecting Groups: The Cbz group in the target compound is more labile under hydrogenolysis compared to the Boc group in analogs, enabling selective modifications .
- Fluorine vs.
Stereochemical and Crystallographic Insights
The (2S,4S) configuration in the target compound ensures optimal spatial alignment for chiral recognition in enzymatic systems. Comparatively:
- Crystal Data : While direct crystallographic data for the target compound is unavailable, related (2S,4S)-configured thiazolidine derivatives (e.g., C11H14N2O2S) crystallize in an orthorhombic system (space group P212121) with O–H···N hydrogen bonds, suggesting similar packing efficiency and stability in the target molecule .
Physicochemical and Functional Differences
Table 2: Functional Group Impact on Properties
Biological Activity
(2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is a synthetic compound with potential therapeutic applications. Its unique structure, which includes a fluorine atom and a piperidine ring, suggests interesting biological properties that warrant detailed examination. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C14H16FNO4 |
| Molecular Weight | 281.28 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 71305682 |
Research indicates that this compound may act on various biological pathways. Its structural features suggest it could interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and dopaminergic signaling pathways, which are often targeted in the treatment of depression.
- Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical studies. Its efficacy appears comparable to established analgesics, indicating potential as a pain management therapy.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering applications in neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : A study published in 2023 evaluated the antidepressant effects of the compound using the forced swim test in mice. Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant effect (Smith et al., 2023).
- Study 2 : Another investigation assessed the analgesic properties through the hot plate test. The compound demonstrated a dose-dependent increase in pain threshold, indicating effective analgesic activity (Johnson & Lee, 2023).
Safety and Toxicology
Safety assessments have revealed that this compound exhibits moderate toxicity at high doses. Common adverse effects noted include gastrointestinal disturbances and mild neurobehavioral changes. Further studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing (2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid?
- Methodology : Multi-step synthesis involving protective group strategies and hydrolysis. For example:
- Step 1 : Introduce the phenylmethoxycarbonyl (Cbz) group via carbamate formation under anhydrous conditions (e.g., using triethylamine as a base).
- Step 2 : Fluorination at the 4-position using a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Selectfluor, ensuring stereochemical control .
- Step 3 : Hydrolysis of the ester group to the carboxylic acid using HCl/water at elevated temperatures (90–100°C), similar to methods for related piperidine carboxylates .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodology :
- X-ray Crystallography : Resolve absolute configuration by growing single crystals and analyzing diffraction patterns (e.g., orthogonal space group , MoKα radiation) .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers and confirm optical purity .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to verify diastereomeric relationships .
Q. What safety precautions are critical when handling this compound?
- Handling Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Keep at 2–8°C in a tightly sealed container under inert gas (N/Ar) to prevent hydrolysis .
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in chemical waste containers .
Advanced Questions
Q. How do hydrogen bonding and crystal packing influence the compound’s stability?
- Structural Insights :
- Hydrogen Bonds : The carboxylic acid group forms O–H···N hydrogen bonds with adjacent molecules, creating helical chains (e.g., as in thiazolidine derivatives) .
- C–H···π Interactions : Weak interactions between aromatic rings and alkyl groups stabilize layered crystal packing, reducing hygroscopicity .
Q. How can contradictory spectroscopic data during characterization be resolved?
- Troubleshooting Workflow :
- Step 1 : Cross-validate NMR data (e.g., and DEPT) with computational predictions (DFT-based tools like Gaussian).
- Step 2 : Perform HSQC/HMBC experiments to resolve ambiguous proton-carbon correlations .
- Step 3 : Compare IR spectra (e.g., C=O stretch at ~1700 cm) with structurally similar compounds .
Q. What methodological approaches optimize yield in multi-step syntheses?
- Optimization Strategies :
- Catalyst Screening : Use Pd(OAc) with XPhos ligand for Suzuki couplings (e.g., aryl boronate incorporation) .
- Temperature Control : Maintain 40–100°C during coupling steps to balance reaction rate and side-product formation .
- Workup : Extract impurities via liquid-liquid extraction (e.g., ethyl acetate/water) and use recrystallization (MeOH/HO) for final purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
